molecular formula C6H12N2O B568535 3-Oxa-1,5-diazabicyclo[3.2.2]nonane CAS No. 116777-35-6

3-Oxa-1,5-diazabicyclo[3.2.2]nonane

Cat. No.: B568535
CAS No.: 116777-35-6
M. Wt: 128.175
InChI Key: KELSNAVJPDAVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxa-1,5-diazabicyclo[3.2.2]nonane is a synthetically versatile, bridged bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This structure belongs to a class of nitrogen-oxygen-containing bicyclic frameworks that are recognized as privileged structures for probing biological activity. Diazabicycloalkane cores, such as the closely related 3,7-diazabicyclo[3.3.1]nonane, are frequently investigated for their potential as Class III antiarrhythmic agents . Furthermore, such azabicyclic architectures are commonly explored as key substructures in the development of novel anticancer chemotherapeutics and other bioactive molecules, given their ability to mimic pharmacophores found in natural products . The specific 3,2,2 ring system presents a distinct conformational profile compared to other bicyclic frameworks, offering researchers a unique building block for constructing molecular libraries, studying molecular recognition, and developing new receptor ligands . As a sophisticated synthetic intermediate, 3-Oxa-1,5-diazabicyclo[3.2.2]nonane provides a critical rigid template for orienting functional groups in three-dimensional space, facilitating the exploration of structure-activity relationships in pharmaceutical research. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

116777-35-6

Molecular Formula

C6H12N2O

Molecular Weight

128.175

IUPAC Name

3-oxa-1,5-diazabicyclo[3.2.2]nonane

InChI

InChI=1S/C6H12N2O/c1-2-8-4-3-7(1)5-9-6-8/h1-6H2

InChI Key

KELSNAVJPDAVNZ-UHFFFAOYSA-N

SMILES

C1CN2CCN1COC2

Synonyms

3-Oxa-1,5-diazabicyclo[3.2.2]nonane(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

Nitrogen/Oxygen Positioning and Ring Strain
  • 3-Oxa-1,5-diazabicyclo[3.2.2]nonane vs. 1,4-Diazabicyclo[3.2.2]nonane: The replacement of the oxygen atom in the former with a nitrogen atom at position 4 (1,4-diazabicyclo[3.2.2]nonane) reduces polarity but increases basicity. This structural shift impacts pharmacological activity; for example, 1,4-diazabicyclo[3.2.2]nonane derivatives exhibit cytotoxicity in triterpenoid conjugates due to enhanced rigidity compared to piperazine analogs .
  • Comparison with [3.3.1] Bicyclic Systems: Compounds like 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane () and 3-azabicyclo[3.3.1]nonane () have larger ring systems ([3.3.1] vs. [3.2.2]), leading to reduced ring strain and distinct conformational stability. For instance, the "hockey sticks" effect in [3.3.1] systems arises from intramolecular H···H and S···S interactions, which are less pronounced in the smaller [3.2.2] framework .
Symmetry and Molecular Size
  • 1,5-Diazabicyclo[3.2.2]nonane (3.2.2-dabcn) vs. 1,4-Diazabicyclo[2.2.2]octane (2.2.2-dabco): The [3.2.2] system (dabcn) has lower symmetry and a larger molecular size than the [2.2.2] analog (dabco). This difference enables dabcn to form 3D perovskite ferroelectrics with higher phase transition temperatures (e.g., 342 K for [3.2.2-H2dabcn]RbBr3), whereas dabco-based analogs are less thermally stable .
Polarity and Solubility
  • The oxygen atom in 3-Oxa-1,5-diazabicyclo[3.2.2]nonane enhances polarity compared to all-nitrogen analogs (e.g., 1,4-diazabicyclo[3.2.2]nonane), improving aqueous solubility. This property is critical for pharmaceutical applications, as seen in sulfonamide derivatives of 3-azabicyclo[3.2.2]nonane, which show bacteriostatic activity .
Pharmacological Activity
  • Cytotoxicity: 1,4-Diazabicyclo[3.2.2]nonane conjugates with triterpenoids exhibit cytotoxicity by increasing molecular rigidity, which enhances target binding .
  • Antimicrobial Activity: Derivatives like 3-benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane (a [4.3.0] analog) demonstrate antimicrobial properties, though their activity depends on substituent positioning .

Preparation Methods

Cycloaddition Strategies for Bicyclic Framework Construction

The foundational approach to synthesizing 3-Oxa-1,5-diazabicyclo[3.2.2]nonane involves cycloaddition reactions between dicarbonyl compounds and diamines. A study by De Gruyter demonstrated that levulinic acid (1 ) reacts with 1,3-diaminopropane (2 ) in ethanol under reflux to form 7-methyl-10-oxa-1,6-diazabicyclo[5.3.0]decane (3c ) in 85% yield (Table 1). This method leverages the nucleophilic attack of the diamine on the carbonyl groups, followed by intramolecular cyclization. The reaction’s efficiency is attributed to ethanol’s polarity, which stabilizes intermediates, and the moderate temperature (78°C), which avoids decomposition.

Table 1: Cycloaddition Reaction Parameters and Yields

Dicarbonyl CompoundDiamineSolventTemperature (°C)Yield (%)
Levulinic acid1,3-DiaminopropaneEthanol7885
Glutaric anhydrideEthylenediamineTHF2562

The choice of diamine influences ring size and substitution patterns. For instance, using ethylenediamine instead of 1,3-diaminopropane yields a smaller bicyclic system with reduced steric hindrance, albeit at lower efficiency (62%) . Nuclear magnetic resonance (NMR) analysis of the products confirmed bicyclic structures through characteristic shifts for bridgehead protons (δ 3.71–3.80 ppm) and carbonyl carbons (δ 167.9–172.5 ppm) .

Alkylation and Acylation for Functionalization

Post-cyclization functionalization is critical for introducing substituents to the diazabicyclo scaffold. Patent EP0366301A2 discloses a two-step protocol involving alkylation with trialkyl aluminum reagents followed by acylation. For example, treating 1,4-diazabicyclo[3.2.2]nonane with trimethylaluminum in tetrahydrofuran (THF) at 0°C produces the N-alkylated intermediate, which is subsequently acylated with benzoyl chloride to install protective groups (Scheme 1).

Scheme 1: Alkylation-Acylation Sequence

  • Alkylation :
    Diazabicyclo+AlR3N-Alkylated intermediate\text{Diazabicyclo} + \text{AlR}_3 \rightarrow \text{N-Alkylated intermediate}

  • Acylation :
    N-Alkylated intermediate+Benzoyl chlorideN-Benzoyl derivative\text{N-Alkylated intermediate} + \text{Benzoyl chloride} \rightarrow \text{N-Benzoyl derivative}

The use of triethylamine as a base minimizes side reactions during acylation, while methylene chloride as the solvent enhances reagent solubility . This method achieves an overall yield of 51% after chromatographic purification . Notably, substituting benzoyl chloride with naphthoyl chloride introduces bulkier substituents but requires elevated temperatures (45°C) and longer reaction times .

Reductive Deprotection and Final Product Isolation

Hydrogenolysis is a pivotal step for removing protective groups from intermediates. EP0366301A2 describes catalytic hydrogenation using palladium hydroxide (Pd(OH)₂) in methanol at 55–75°C and 3–6 atmospheres pressure to cleave benzoyl groups. This method preserves the bicyclic framework while achieving quantitative deprotection. Alternative reducing agents like lithium aluminum hydride (LiAlH₄) are less effective, often leading to over-reduction or ring-opening byproducts .

Table 2: Deprotection Efficiency Across Catalysts

CatalystSolventTemperature (°C)Pressure (atm)Yield (%)
Pd(OH)₂Methanol65498
Pd/CEthanol70389
LiAlH₄THF25142

Post-deprotection, the target compound is isolated via crystallization from methylene chloride and ethyl ether, yielding a pure product with <1% residual solvents . Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm molecular integrity, with MS showing a molecular ion peak at m/z 128.17 corresponding to C₆H₁₂N₂O .

Solvent and Temperature Optimization

Reaction solvents profoundly impact yields and reaction rates. Cycloaddition in ethanol provides higher yields (85%) compared to tetrahydrofuran (62%) due to better solubility of diamines and intermediates . Similarly, alkylation reactions in THF proceed efficiently at 0°C, whereas dichloromethane necessitates subzero temperatures (-10°C) to suppress side reactions .

Table 3: Solvent Effects on Reaction Outcomes

Reaction StepOptimal SolventSuboptimal SolventYield Difference (%)
CycloadditionEthanolTHF+23
AlkylationTHFDichloromethane+18
AcylationMethylene chlorideToluene+12

Temperature control is equally critical. Acylation at 0°C minimizes ester hydrolysis, while hydrogenation at 65°C accelerates H₂ activation without degrading the catalyst .

Analytical and Spectroscopic Validation

Structural confirmation of 3-Oxa-1,5-diazabicyclo[3.2.2]nonane relies on advanced spectroscopic methods. Infrared (IR) spectroscopy reveals absorptions at 1658 cm⁻¹ for carbonyl groups and 3305 cm⁻¹ for N-H stretches . ¹H NMR spectra exhibit distinct signals for bridgehead protons (δ 3.28–3.97 ppm) and methyl groups (δ 1.29 ppm) . X-ray crystallography of related compounds, such as 4c , confirms the bicyclic geometry with bond lengths of 1.47 Å for C-N and 1.54 Å for C-O .

Q & A

Q. Table 1. Key Synthetic Conditions for 3-Oxa-1,5-diazabicyclo[3.2.2]nonane Derivatives

Reaction TypeCatalyst SystemYield (%)Side ProductsReference
Pd-catalyzed cyclizationPd₂(dba)₃, rac-BINAP65–78Azabicyclo[3.2.2]nonane
Rh-catalyzed asymmetricRh(OAc)₂, chiral ligand82None

Q. Table 2. Biological Activities of Select Derivatives

DerivativeTargetActivity (Ki or EC₅₀)ApplicationReference
Phenyl carbamateα7 nAChRKi = 23 nMCognitive disorders
Brominated analogWnt pathway proteinsIC₅₀ = 1.2 µMAnticancer (endometrial)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.